molecular formula C4H4FeKO6+2 B083402 (R-(R*,R*))-Tartaric acid, iron potassium salt CAS No. 14948-71-1

(R-(R*,R*))-Tartaric acid, iron potassium salt

Katalognummer: B083402
CAS-Nummer: 14948-71-1
Molekulargewicht: 243.01 g/mol
InChI-Schlüssel: OANKQWMGEVBWDY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R-(R*,R*))-Tartaric acid, iron potassium salt is a coordination compound that combines tartaric acid with iron and potassium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (R-(R*,R*))-Tartaric acid, iron potassium salt typically involves the reaction of tartaric acid with iron and potassium salts under controlled conditions. One common method is to dissolve tartaric acid in water and then add a solution of iron(III) chloride and potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the iron potassium salt of tartaric acid. The resulting product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and more efficient mixing and heating systems. The process involves similar steps as the laboratory synthesis but with optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(R-(R*,R*))-Tartaric acid, iron potassium salt can undergo various chemical reactions, including:

    Oxidation: The iron component can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: The compound can undergo substitution reactions where the iron or potassium ions are replaced by other metal ions.

    Complexation: The tartaric acid moiety can form complexes with other metal ions, leading to the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron component.

    Substituting Agents: Metal salts such as copper(II) sulfate or zinc chloride can be used in substitution reactions.

    Complexing Agents: Ligands such as ethylenediamine or 1,10-phenanthroline can be used to form complexes with the tartaric acid moiety.

Major Products Formed

    Oxidation: Oxidized forms of iron, such as iron(III) oxide.

    Substitution: New metal-tartaric acid complexes with different metal ions.

    Complexation: Various coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

(R-(R*,R*))-Tartaric acid, iron potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential role in biological systems as a source of iron and potassium.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the production of certain types of catalysts and as a stabilizing agent in various industrial processes.

Wirkmechanismus

The mechanism of action of (R-(R*,R*))-Tartaric acid, iron potassium salt involves its ability to coordinate with metal ions and form stable complexes. The tartaric acid moiety acts as a chelating agent, binding to metal ions through its carboxyl and hydroxyl groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various chemical and biological processes. The iron component can participate in redox reactions, while the potassium ions can play a role in maintaining ionic balance in solutions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tartaric Acid, Sodium Salt: Similar in structure but with sodium ions instead of potassium and iron.

    Citric Acid, Iron Potassium Salt: Another coordination compound with citric acid instead of tartaric acid.

    Malic Acid, Iron Potassium Salt: Similar coordination compound with malic acid.

Uniqueness

(R-(R*,R*))-Tartaric acid, iron potassium salt is unique due to its specific combination of tartaric acid with iron and potassium ions. This combination imparts distinct chemical properties, such as its ability to form stable complexes and participate in redox reactions. The presence of both iron and potassium ions also makes it useful in applications where both elements are required.

Eigenschaften

CAS-Nummer

14948-71-1

Molekularformel

C4H4FeKO6+2

Molekulargewicht

243.01 g/mol

IUPAC-Name

potassium;2,3-dihydroxybutanedioate;iron(3+)

InChI

InChI=1S/C4H6O6.Fe.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+3;+1/p-2

InChI-Schlüssel

OANKQWMGEVBWDY-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3]

Kanonische SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Fe+3]

Key on ui other cas no.

14948-71-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.